molecular formula C11H11N3O3S2 B7577751 N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide

N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide

Cat. No. B7577751
M. Wt: 297.4 g/mol
InChI Key: VSNWINMOTSYVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide, also known as MTB, is a small molecule drug that has been extensively studied for its potential therapeutic applications. MTB is a sulfonamide derivative that has shown promising results in various scientific research studies.

Mechanism of Action

N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide exerts its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the depletion of folic acid in bacteria, which is essential for their growth and survival. N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. This inhibition leads to the inhibition of DNA synthesis and cell division in cancer cells.
Biochemical and Physiological Effects:
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial, fungal, and viral pathogens. N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has been shown to have anti-inflammatory and immunomodulatory properties, which could make it useful in the treatment of various inflammatory and autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target sites. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to using N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide in lab experiments. It can be toxic to cells at high concentrations, which could limit its use in some experiments. In addition, N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has a relatively short half-life, which could make it difficult to maintain effective concentrations over long periods of time.

Future Directions

There are several future directions for N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide research. One area of research could be to further explore its potential therapeutic applications. N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide could be studied for its potential use in the treatment of other infectious diseases, as well as inflammatory and autoimmune diseases. In addition, N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide could be further studied for its potential use in cancer treatment, as it has shown promising results in preclinical studies. Another area of research could be to develop more potent and selective N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide derivatives that could have improved efficacy and reduced toxicity. Finally, more studies could be conducted to better understand the mechanism of action of N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide and its effects on various metabolic pathways.

Synthesis Methods

N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide can be synthesized through a simple reaction between 4-methyl-5-nitrothiazole and 2-aminobenzamide in the presence of a reducing agent like sodium dithionite. The nitro group of 4-methyl-5-nitrothiazole is reduced to an amino group, which then reacts with the amino group of 2-aminobenzamide to form N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide. The final product is purified through crystallization or chromatography.

Scientific Research Applications

N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antibacterial, antifungal, antiviral, and anticancer properties. N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has been studied for its potential use in the treatment of tuberculosis, leprosy, and other infectious diseases. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S2/c1-7-10(19(12,16)17)18-11(13-7)14-9(15)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNWINMOTSYVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide

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